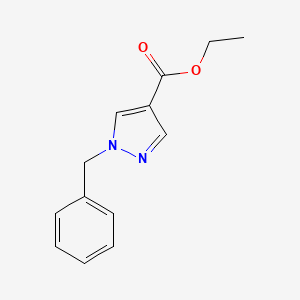
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Cat. No. B1602077
Key on ui cas rn:
150559-94-7
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883786B2
Procedure details


This known compound [CAS Reg. No. 401647-24-3] was made from 1-benzyl-1 H-pyrazole-4-carboxylic acid ethyl ester by saponification: 1-benzyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.35 g) was dissolved in dry THF (25 mL) and then a 1M aqueous solution of LiOH (15.31 mL) was added. The mixture was stirred at 60° C. for 2.5 hours and analyzed by TLC: starting material was still visible. Another batch of LiOH monohydrate (1.29 g) was added and the mixture was allowed to stir at room temperature for 48 hours. The mixture was poured into ice water and acidified with 2M aqueous HCl (20 mL). The aqueous phase was extracted with ethyl acetate and the organic layer was washed with brine, dried over Na2SO4 and evaporated to give the title compound as a colorless solid (1.55 g). MS (m/e, ISP neg. ion)=201.6 [(M−H+)−].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
2.35 g
Type
reactant
Reaction Step Two


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
LiOH monohydrate
Quantity
1.29 g
Type
reactant
Reaction Step Four

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=1)=[O:5])C.[Li+].[OH-].Cl>C1COCC1>[CH2:11]([N:9]1[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
Step Four
[Compound]
|
Name
|
LiOH monohydrate
|
|
Quantity
|
1.29 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 60° C. for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature for 48 hours
|
|
Duration
|
48 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.55 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
